Multistep synthesis from 2,5-dimethoxy-2,5-dihydrofuran: This approach involves a reaction between 2,5-dimethoxy-2,5-dihydrofuran and a primary amine to form 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones. These intermediates undergo nucleophilic substitution with various reagents like allylsilanes, organozinc compounds, or phosphorus compounds to yield the desired 1,5-disubstituted pyrrolidin-2-one derivatives [].
Chiral synthesis via enzymatic hydroxylation: Enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones can be prepared by regioselective and stereoselective enzymatic hydroxylation of the corresponding pyrrolidin-2-ones using Sphingomonas sp. HXN-200 [].
Derivatization at the amino group: The amino group of 5-(4-aminophenyl)pyrrolidin-2-one serves as a reactive site for further derivatization. This can be achieved through reactions with various electrophiles, such as acyl chlorides [], aldehydes [], or isocyanates. These reactions allow for the introduction of diverse substituents, enhancing the structural diversity and potential biological activity of the resulting derivatives.
Palladium-catalyzed intramolecular allylation: 5-(4-Aminophenyl)pyrrolidin-2-ones can participate in palladium-catalyzed intramolecular allylation reactions. This transformation utilizes a palladium catalyst to promote the formation of a new carbon-carbon bond, leading to the synthesis of 3,4-disubstituted pyrrolidin-2-ones []. The reaction proceeds with high diastereoselectivity, affording the products with complete trans preference.
Anticancer agents: The compound serves as a scaffold for developing novel anticancer agents []. Researchers have synthesized a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives and evaluated their cytotoxicity against various cancer cell lines. Some derivatives exhibited promising anticancer activity and selectivity towards specific cancer cell lines.
Antimalarial agents: 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives, structurally similar to 5-(4-aminophenyl)pyrrolidin-2-one, have shown potential as antimalarial agents []. These compounds target the Plasmodium cytoplasmic prolyl-tRNA synthetase enzyme, inhibiting parasite growth.
Anti-Alzheimer's agents: Benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives have been investigated for their potential as anti-Alzheimer's agents [].
Antimicrobial agents: Derivatives of 5-(4-aminophenyl)pyrrolidin-2-one have demonstrated antimicrobial activity. Specifically, 2-(4-aminophenyl)-5-substituted amino-1,3,4-thiadiazole derivatives and their coupling products have shown inhibitory activity against Mycobacterium tuberculosis [].
Anti-inflammatory agents: 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, synthesized from 5-(4-aminophenyl)pyrrolidin-2-one, have demonstrated anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects [].
Radiopharmaceuticals: Metal complexes of 2-(4-aminophenyl)benzothiazole, a compound structurally related to 5-(4-aminophenyl)pyrrolidin-2-one, have been explored as potential radiopharmaceuticals for imaging and targeted radiotherapy of breast cancer [].
Organocatalysts: Chiral 5-(pyrrolidin-2-yl)tetrazoles, synthesized from 5-(4-aminophenyl)pyrrolidin-2-one, have been successfully employed as organocatalysts in the asymmetric Biginelli reaction []. These catalysts facilitate the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives with high enantioselectivity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: